molecular formula C11H12O B1367014 4-Phenyl-5,6-dihydro-2H-pyran CAS No. 3174-81-0

4-Phenyl-5,6-dihydro-2H-pyran

Cat. No. B1367014
CAS RN: 3174-81-0
M. Wt: 160.21 g/mol
InChI Key: LXEIQOMFEYLGSU-UHFFFAOYSA-N
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Description

4-Phenyl-5,6-dihydro-2H-pyran is a heterocyclic compound . It is a type of dihydropyran, which refers to two heterocyclic compounds with the formula C5H8O . The 4-Phenyl-5,6-dihydro-2H-pyran has a CAS Number of 3174-81-0 and a molecular weight of 160.22 .


Synthesis Analysis

5,6-Dihydro-2H-pyran-2-ones, a class of heterocyclic compounds to which 4-Phenyl-5,6-dihydro-2H-pyran belongs, can be synthesized through several routes. These include intramolecular cyclization, N-heterocyclic carbeneprecatalyst (NHC-precatalyst) reaction of enals and ketones, dicobaltoctacarbonyl-mediated tandem (5+1)/(4+2) cycloaddition, ring-closing metathesis of dienes containing carboxylate group by Grubbs II catalyst, (3+2) cycloaddition reaction, condensation reaction, and biosynthesis pathway .


Molecular Structure Analysis

The molecular structure of 4-Phenyl-5,6-dihydro-2H-pyran is characterized by a six-membered C5O ring with the unsaturation adjacent to oxygen . The linear formula of this compound is C11H12O .


Chemical Reactions Analysis

Dihydropyran, a class of compounds to which 4-Phenyl-5,6-dihydro-2H-pyran belongs, can be used as a reactant to synthesize tetrahydropyranylated product from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst .

Scientific Research Applications

Plant Growth Inhibition

One significant application of compounds related to 4-Phenyl-5,6-dihydro-2H-pyran is in plant growth inhibition. A study demonstrated that certain derivatives of 5,6-dihydro-2H-pyran, particularly those with electron-withdrawing atoms at the 4-position of the benzene ring, exhibit potent plant growth inhibitory activity against Italian ryegrass shoots and roots (Ochi, Yoneyama, Nishiwaki, & Yamauchi, 2021).

Antifungal and Antitubercular Activities

The synthesis of 5,6-dihydro-2H-pyran-2-ones has been linked to a range of biological and pharmacological activities, including antifungal and antitubercular properties. These compounds are known to induce colony-stimulating factor in bone marrow stromal cells, showcasing their pharmaceutical potential (Eskandari & Rafieian-kopaei, 2016).

Antimicrobial and Antiviral Activities

Compounds derived from 4-Phenyl-5,6-dihydro-2H-pyran have shown antimicrobial and antiviral activities. Their structural versatility makes them valuable in the synthesis of various organic compounds, including heterocycles that exhibit these properties (Eskandari & Rafieian-kopaei, 2016).

HIV Protease Inhibition

Another intriguing application of 4-Phenyl-5,6-dihydro-2H-pyran derivatives is in HIV protease inhibition. Research has shown that these compounds, particularly when modified at certain positions, exhibit significant potency against HIV protease, making them promising candidates for anti-HIV drugs (Tait et al., 1997).

Chemical Synthesis and Drug Discovery

The compounds related to 4-Phenyl-5,6-dihydro-2H-pyran are used extensively in chemical synthesis and drug discovery. Their structural diversity and reactivity make them useful intermediates in the synthesis of various pharmacologically active compounds (Sharma et al., 2007).

Safety And Hazards

The safety information for 4-Phenyl-5,6-dihydro-2H-pyran includes an exclamation mark pictogram and a warning signal word. The hazard statement is H302 .

Future Directions

The future directions for the study of 4-Phenyl-5,6-dihydro-2H-pyran and similar compounds are promising. The wide range of biological and pharmacological activities of these compounds makes them attractive for chemists and pharmacologists . They are also key intermediates in the construction of many structures .

properties

IUPAC Name

4-phenyl-3,6-dihydro-2H-pyran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-6H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEIQOMFEYLGSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495473
Record name 4-Phenyl-3,6-dihydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-5,6-dihydro-2H-pyran

CAS RN

3174-81-0
Record name 4-Phenyl-3,6-dihydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
TS Balaban, AT Balaban - Organic Preparations and Procedures …, 1988 - Taylor & Francis
Reductions with sodium borohydride in carboxylic acid media have been reviewed in this Journal.'We have recently applied this synthetically useful reduction to pyrylium salts and …
Number of citations: 6 www.tandfonline.com
K Mal, S Das, NC Maiti, R Natarajan… - The Journal of Organic …, 2015 - ACS Publications
The potential of β,γ-unsaturated α-ketothioesters participating in hetero-Diels–Alder reaction has remained unexplored. We report herein the first study of a ZnI 2 -catalyzed highly …
Number of citations: 37 pubs.acs.org
LF Lapuka, EA Kantor, NA Romanov… - Chemistry of …, 1980 - Springer
The three-dimensional structures of alkyl- and aryldihydropyrans were studied by means of PMR spectroscopy. It is shown that the investigated compounds exist primarily in the half-…
Number of citations: 4 link.springer.com
GR Peh - 2016 - d-scholarship.pitt.edu
Two one-pot oxidative cyclization strategies to spiroacetals are described herein. The first approach utilizes a Lewis acid-mediated Ferrier reaction for the initial fragment coupling …
Number of citations: 2 d-scholarship.pitt.edu
UC Reddy, AK Saikia - Synlett, 2010 - thieme-connect.com
An efficient method for the synthesis of 4-aryldihydropyrans has been developed from the reaction of aldehydes or epoxides with homopropargylic alcohols in the presence of arenes …
Number of citations: 21 www.thieme-connect.com
TM Harris, CM Harris - The Journal of Organic Chemistry, 1967 - ACS Publications
Condensation of 2,6-diphenyl-4-pyrone with carbanions Page 1 970 Harris and Harris Vol. Condensation of 2,6-Diphenyl-4-pyrone with Carbanions1 Thomas M. Harris and Constance …
Number of citations: 1 pubs.acs.org
DL Rakhmankulov, EA Kantor… - Chemischer …, 1978 - Wiley Online Library
Number of citations: 4

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